molecular formula C15H17NO4 B12295294 2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid

2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid

Cat. No.: B12295294
M. Wt: 275.30 g/mol
InChI Key: XFSCDNMFQXDFLR-UHFFFAOYSA-N
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Description

2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid is a compound that features an indole core structure with a tert-butoxycarbonyl (BOC) protecting group. The BOC group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid typically involves the protection of the indole nitrogen with a BOC group. This can be achieved by reacting the indole with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems has been explored to enhance the efficiency and sustainability of the process . These systems allow for better control over reaction conditions and can lead to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield various reduced indole compounds.

Scientific Research Applications

2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid involves its interaction with specific molecular targets. The BOC group serves as a protecting group, allowing for selective reactions at other sites on the molecule. Upon removal of the BOC group, the indole nitrogen can participate in various biochemical pathways, potentially interacting with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{1-[(tert-butoxy)carbonyl]-1H-indol-6-yl}acetic acid is unique due to its indole core structure, which imparts specific chemical and biological properties. The presence of the BOC group allows for selective protection and deprotection, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-6-yl]acetic acid

InChI

InChI=1S/C15H17NO4/c1-15(2,3)20-14(19)16-7-6-11-5-4-10(8-12(11)16)9-13(17)18/h4-8H,9H2,1-3H3,(H,17,18)

InChI Key

XFSCDNMFQXDFLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)CC(=O)O

Origin of Product

United States

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